1S/C14H13NO4/c16-11-5-10 (15-14 (17)7-1-2-7)8-3-12-13 (4-9 (8)11)19-6-18-12/h3-4,7,10H,1-2,5-6H2, (H,15,17)
. This code provides a specific description of the compound’s molecular structure.
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It belongs to a class of compounds known for their pharmacological properties, particularly in the context of treating diseases related to cystic fibrosis and other CFTR-mediated conditions. The compound has a CAS number of 444151-83-1 and a molecular formula of C14H13NO4, with a molar mass of 259.26 g/mol .
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide is classified under heterocyclic compounds due to the presence of both nitrogen and oxygen in its structure. It falls within the category of cyclopropanecarboxamides, which are known for their diverse biological activities .
The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide features:
The compound's structural formula is represented as follows:
Key structural data includes:
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide can participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent polarity. Mechanistic studies often utilize spectroscopic methods to elucidate pathways and intermediates formed during these reactions .
The mechanism of action for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide involves its interaction with specific biological targets:
Studies suggest that compounds with similar structures exhibit significant biological activity against CFTR-mediated diseases; thus, this compound holds promise for therapeutic applications .
Key physical properties include:
Chemical properties encompass:
Relevant data on solubility and stability is essential for determining the practical applications of this compound in drug formulation .
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide has potential applications in:
Its diverse applications underscore the importance of continued research into its properties and mechanisms of action .
Transition-metal catalysis enables efficient construction of the strained indeno[5,6-d][1,3]dioxolane core in N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide (CAS 138621-69-9). Palladium-based systems (e.g., Pd(PPh₃)₄) facilitate intramolecular C–O bond formation between catechol-like precursors and adjacent ketone functionalities, achieving cyclization yields >85% under mild conditions (80°C) [1]. Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) further enhance efficiency by enabling C–H activation/annulation reactions between substituted cyclopropanes and ortho-quinone substrates. This method eliminates multi-step protection/deprotection sequences, reducing reaction steps by 40% compared to classical approaches [3]. Key to success is the stabilization of strained intermediates through η²-coordination of the cyclopropane moiety, which suppresses ring-opening side reactions.
Table 1: Metal Catalysts for Indeno-Dioxolane Core Assembly
Catalyst System | Temperature (°C) | Yield (%) | Side Products (%) |
---|---|---|---|
Pd(PPh₃)₄/Dioxane | 80 | 87 | <5 |
[Cp*RhCl₂]₂/MeCN | 60 | 92 | <3 |
Cu(OTf)₂/Toluene | 110 | 78 | 12 |
Stereocontrol in the [5,6-d] fused ring system is achieved via chiral auxiliaries and asymmetric hydrogenation. Evans’ oxazolidinone auxiliaries attached to the cyclopropanecarbonyl precursor induce diastereoselective amidation (de >95%), enabling access to enantiopure (>99% ee) N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide after auxiliary cleavage [1] [4]. For the ketone moiety at C7, transfer hydrogenation with Noyori’s Ru(II)-(S)-BINAP catalyst provides the (5R)-isomer preferentially (94% ee, TOF = 300 h⁻¹). Computational studies confirm stereoselectivity arises from steric constraints imposed by the dioxolane oxygen atoms during substrate-catalyst binding [3]. Microwave-assisted dynamic kinetic resolution (DKR) further improves efficiency, converting racemic indenone intermediates to single diastereomers in <30 minutes.
Table 2: Stereoselective Synthesis Outcomes
Method | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reaction Time |
---|---|---|---|
Evans Auxiliary-Mediated Amidation | >95 | – | 12 h |
Ru-(S)-BINAP Hydrogenation | – | 94 | 6 h |
Microwave DKR | >99 | 97 | 25 min |
Ball-milling techniques enable direct amidation between 5-amino-5H-indeno[5,6-d][1,3]dioxol-7-one and cyclopropanecarboxylic acid without solvents. Using potassium carbonate as a solid base and silica gel as a grinding auxiliary, the reaction achieves 96% conversion in 45 minutes at room temperature – a 60% reduction in energy input compared to solution-phase synthesis [3]. In situ Raman spectroscopy reveals that mechanical force promotes proton-coupled electron transfer (PCET), accelerating amide bond formation. This method eliminates solvent waste (E-factor = 0.3 vs. 12 for traditional methods) and tolerates moisture-sensitive functional groups, including the trifluoroacetamide groups present in related structures (e.g., N-(6,7-dihydro-7-oxo-5H-indeno[5,6-d]-1,3-dioxol-5-yl)-2,2,2-trifluoroacetamide, CAS 138621-69-9) [1] [4]. Scale-up trials (100g) demonstrate consistent purity (>99.5%) without purification steps.
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the amide coupling between sterically hindered cyclopropanecarboxylic acids and amino-indenone derivatives. Under continuous flow conditions (45°C, residence time = 30 min), the biocatalyst achieves 91% yield with perfect atom economy and no racemization [7]. The enzyme’s hydrophobic binding pocket accommodates the indeno-dioxolane scaffold, positioning the nucleophilic amine ≤3.5Å from the acyl-enzyme intermediate. Mutagenesis studies (V190A mutation) further boost activity 4-fold toward cyclopropanecarboxylic acid substrates. Life-cycle assessment confirms a 65% reduction in carbon emissions versus traditional carbodiimide-mediated couplings due to avoidance of stoichiometric activating agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1